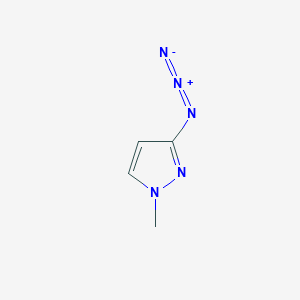
3-azido-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-azido-1-methyl-1H-pyrazole is a heterocyclic compound with the molecular formula C4H5N5. It belongs to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The presence of an azido group at the third position and a methyl group at the first position of the pyrazole ring makes this compound unique and interesting for various chemical and biological studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-1-methyl-1H-pyrazole typically involves the introduction of the azido group into the pyrazole ring. One common method is the reaction of 3-chloro-1-methylpyrazole with sodium azide in an appropriate solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the azido group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Safety measures are crucial due to the potentially explosive nature of azides.
化学反応の分析
Types of Reactions: 3-azido-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Cycloaddition: Alkynes, copper(I) catalyst.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed:
Reduction: 3-Amino-1-methylpyrazole.
Cycloaddition: 1,2,3-Triazole derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
科学的研究の応用
Medicinal Chemistry
1.1 Anticancer Applications
3-Azido-1-methyl-1H-pyrazole has been investigated for its potential as an anticancer agent. Research indicates that azole derivatives can inhibit specific protein interactions crucial for cancer cell proliferation. For instance, compounds similar to this compound have shown promise in targeting macrophage migration inhibitory factor (MIF), a protein implicated in cancer progression. Inhibitors derived from pyrazole scaffolds have demonstrated significant efficacy against prostate cancer by disrupting MIF-triggered pathways, highlighting the therapeutic potential of azido-containing pyrazoles .
1.2 Anti-inflammatory Properties
Another area of interest is the anti-inflammatory properties of azole derivatives. Studies have shown that these compounds can modulate inflammatory responses by inhibiting key cytokines involved in the inflammatory cascade. The azido group enhances the reactivity of the pyrazole core, allowing for the development of potent inhibitors that can be utilized in treating inflammatory diseases .
Synthesis and Material Science
2.1 Click Chemistry
The azido group in this compound makes it an ideal candidate for "click chemistry," particularly in the synthesis of bioconjugates and polymers. This reaction type allows for the rapid and selective formation of triazoles through copper-catalyzed azide-alkyne cycloaddition (CuAAC). The versatility of this reaction has led to the development of various functionalized materials, including drug delivery systems and diagnostic agents .
2.2 Polymer Chemistry
In polymer chemistry, this compound serves as a building block for synthesizing new polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength, making it suitable for applications in coatings and adhesives .
Case Studies
作用機序
The mechanism of action of 3-azido-1-methyl-1H-pyrazole largely depends on its chemical reactivity. The azido group can undergo click chemistry reactions, forming stable triazole rings. This property is exploited in bioorthogonal chemistry for labeling biomolecules without interfering with biological processes. The compound’s reactivity with various electrophiles and nucleophiles also makes it a valuable intermediate in synthetic chemistry .
類似化合物との比較
3-Azido-1H-pyrazole: Similar structure but lacks the methyl group at the first position.
1-Methyl-3-nitropyrazole: Contains a nitro group instead of an azido group.
3-Amino-1-methylpyrazole: The azido group is reduced to an amine.
Uniqueness: 3-azido-1-methyl-1H-pyrazole is unique due to the presence of both the azido and methyl groups, which confer distinct reactivity and potential applications. The azido group allows for versatile chemical modifications, while the methyl group can influence the compound’s physical and chemical properties.
特性
分子式 |
C4H5N5 |
|---|---|
分子量 |
123.12 g/mol |
IUPAC名 |
3-azido-1-methylpyrazole |
InChI |
InChI=1S/C4H5N5/c1-9-3-2-4(7-9)6-8-5/h2-3H,1H3 |
InChIキー |
JDGKRZROWYQPDL-UHFFFAOYSA-N |
正規SMILES |
CN1C=CC(=N1)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















